molecular formula C16H25NO2 B14480241 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol

2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol

Katalognummer: B14480241
Molekulargewicht: 263.37 g/mol
InChI-Schlüssel: GZJACJBTTNRDSM-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol is an organic compound with a complex structure. It is a derivative of phenol, characterized by the presence of two tert-butyl groups at positions 2 and 6, and a hydroxyethanimidoyl group at position 4. This compound is known for its antioxidant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide. The reaction can be represented as follows:

C6H5OH+2CH2=C(CH3)2((CH3)3C)2C6H3OHC_6H_5OH + 2 CH_2=C(CH_3)_2 \rightarrow ((CH_3)_3C)_2C_6H_3OH C6​H5​OH+2CH2​=C(CH3​)2​→((CH3​)3​C)2​C6​H3​OH

This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol has a wide range of scientific research applications:

Wirkmechanismus

The antioxidant properties of 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and tissues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-di-tert-butylphenol: Similar in structure but lacks the hydroxyethanimidoyl group.

    2,4-di-tert-butylphenol: Another antioxidant with similar properties but different substitution pattern.

    2,6-di-tert-butyl-4-methylphenol:

Uniqueness

2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol is unique due to the presence of the hydroxyethanimidoyl group, which enhances its antioxidant properties and makes it more effective in preventing oxidative damage compared to its analogs.

Eigenschaften

Molekularformel

C16H25NO2

Molekulargewicht

263.37 g/mol

IUPAC-Name

2,6-ditert-butyl-4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C16H25NO2/c1-10(17-19)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18-19H,1-7H3/b17-10+

InChI-Schlüssel

GZJACJBTTNRDSM-LICLKQGHSA-N

Isomerische SMILES

C/C(=N\O)/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Kanonische SMILES

CC(=NO)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.